6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
“6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The specific molecular structure of “this compound” would require more specific information or computational modeling to determine.Scientific Research Applications
6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential applications in scientific research. It has been used as a probe for biochemical and physiological processes, such as the regulation of gene expression and protein folding. Additionally, this compound has been studied for its potential use in drug discovery, as a therapeutic agent, and as a potential anti-cancer agent.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, involved in numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole in laboratory experiments is its ability to interact with specific proteins in the body, leading to changes in the structure and function of these proteins. Additionally, this compound has been shown to be relatively stable, making it suitable for use in long-term studies. However, there are some limitations to using this compound in laboratory experiments, such as the need to use an inert atmosphere for the synthesis, and the need to purify the product by column chromatography and recrystallization.
Future Directions
There are a number of potential future directions for the study of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. These include further exploration of its potential applications in drug discovery, further investigation of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its potential use in the treatment of various types of cancer. Additionally, further research into the stability of this compound, and the development of improved methods for its synthesis and purification, could be beneficial. Finally, further studies of its potential use as a probe for biochemical and physiological processes could lead to a better understanding of the mechanisms involved in these processes.
Synthesis Methods
The synthesis of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves the reaction of this compound-2-thione with anhydrous hydrogen fluoride. The reaction is carried out in an inert atmosphere, and yields a product with an overall yield of approximately 95%. The product is then purified by column chromatography and recrystallization to obtain pure this compound.
properties
IUPAC Name |
6-ethoxy-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-21-13-3-4-14-15(7-13)22-16(18-14)20-9-12(10-20)8-19-6-5-17-11-19/h3-7,11-12H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYNVIOAPHPKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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